Cas no 898407-87-9 (4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide)

4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide structure
898407-87-9 structure
商品名:4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide
CAS番号:898407-87-9
MF:C23H23N3O3S
メガワット:421.5120241642
CID:5481762

4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

    • N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methyl-3-nitrobenzamide
    • 4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide
    • インチ: 1S/C23H23N3O3S/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27)
    • InChIKey: BOYLHIUJXOOFKN-UHFFFAOYSA-N
    • ほほえんだ: C(NCC(N1CCC2=C(C1)C=CC=C2)C1SC=CC=1)(=O)C1=CC=C(C)C([N+]([O-])=O)=C1

4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2662-0049-2μmol
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2662-0049-5mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2662-0049-50mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2662-0049-30mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2662-0049-10mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2662-0049-15mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2662-0049-4mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2662-0049-5μmol
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2662-0049-20mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2662-0049-3mg
4-methyl-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide
898407-87-9 90%+
3mg
$63.0 2023-05-16

4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide 関連文献

4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamideに関する追加情報

Introduction to 4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide and Its Significance in Modern Chemical Research

4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide, identified by its CAS number 898407-87-9, represents a compound of considerable interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple heterocyclic moieties, including a tetrahydroisoquinoline and a thiophene ring system, alongside functional groups such as a methyl and a nitro substituent, endows the compound with unique chemical properties that make it a promising candidate for further investigation.

The tetrahydroisoquinoline moiety is particularly noteworthy, as it is a common structural motif found in numerous bioactive natural products and pharmacologically relevant molecules. Tetrahydroisoquinoline derivatives have been extensively studied for their potential roles in modulating various biological pathways, including those involved in neurotransmitter signaling and cancer cell proliferation. The specific configuration of the 1,2,3,4-tetrahydroisoquinolin-2-yl group in this compound suggests that it may exhibit interactions with biological targets that are distinct from those of other tetrahydroisoquinoline derivatives.

Furthermore, the incorporation of a thiophen-2-yl group into the molecular structure introduces additional complexity and reactivity. Thiophenes are well-known for their ability to participate in various chemical transformations, including cyclization reactions and metal-catalyzed coupling reactions. These properties make them valuable scaffolds for designing molecules with enhanced binding affinity and selectivity towards biological targets. The combination of a thiophene ring with the nitro-substituted benzamide moiety in this compound may contribute to its unique pharmacological profile.

The nitro group at the 3-position of the benzamide ring is another key feature that warrants detailed consideration. Nitroaromatic compounds have long been recognized for their therapeutic potential, and modifications to their structure can significantly influence their biological activity. In this context, the electron-withdrawing nature of the nitro group may enhance the compound's interaction with certain biological targets by affecting electronic distributions across the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging these tools, scientists have been able to identify novel pharmacophores within complex molecular structures. In the case of 4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide, computational studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors implicated in human diseases. These predictions are based on comparisons with known bioactive molecules and on simulations of potential binding interactions.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful selection of reaction conditions and reagents to ensure high yield and purity. Key steps include the formation of the tetrahydroisoquinoline core through cyclization reactions, followed by functionalization at various positions to introduce the nitro group, thiophene ring, and ethylbenzamide moiety. Each step must be meticulously controlled to avoid unwanted side reactions that could compromise the integrity of the final product.

Once synthesized, 4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylbenzamide undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography may be employed to determine the three-dimensional structure of the molecule at an atomic level.

In vitro studies are essential for evaluating the potential biological activity of this compound. Initial experiments often involve testing its interaction with target enzymes or receptors using biochemical assays. If promising results are obtained from these assays, further studies may explore its efficacy in cell-based models or animal models of disease. These studies provide valuable insights into the therapeutic potential of 4-methyl-3-nitro-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yilethylbenzamide) and guide subsequent optimization efforts.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates for further development. By analyzing large datasets containing structural and biological information, these algorithms can predict properties such as binding affinity and toxicity with remarkable accuracy. In recent years, several machine learning models have been developed specifically for predicting pharmacological activity based on molecular structure alone. These models have already demonstrated their utility in identifying novel drug candidates that might otherwise go unnoticed through traditional experimental approaches.

The role of computational tools extends beyond initial hit identification; they also play a crucial role in optimizing lead compounds during drug development. By predicting how small modifications to a molecule's structure will affect its biological activity, computational chemists can guide synthetic chemists toward designing more effective drugs faster than would be possible through trial-and-error experimentation alone.

The future prospects for 4-methyl-3-nitro-N--(1,,23,,34--tetrahy-droisoqui-no-lin--22--yI)-Z--(thiophen--Z--yI)ethyIbezamide remain bright as research continues to uncover new applications for this versatile compound. Ongoing studies aim to elucidate its mechanism(s) of action further while exploring its potential use as an intermediate in synthesizing more complex molecules with enhanced therapeutic properties.

In conclusion, 4-methyl--3--nitro--N--Z--((1,,23,,34--tetrahy-droisoqui-no-lin--22--)yI)--Z--(thiophen--)yIethyIbezamide (CAS no: 898407--)87--)9) stands out as an impressive example oI how intricate molecular structures can lead lo exciting opportunities Ior medical science today.* With continued investigation,* this compouod*has*the*potential*to make significant contributions*to future treatments across multiple therapeutic areas.* As research progresses,* we can expect lo see even more innovative applications emerge from studies like these,* further solidifying their importance*in modern chemical research.*

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